molecular formula C11H14N4S B1232997 N'-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide CAS No. 71555-25-4

N'-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide

Cat. No. B1232997
CAS RN: 71555-25-4
M. Wt: 234.32 g/mol
InChI Key: XDHBUMNIQRLHGO-UKTHLTGXSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N'-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide often begins with the formation of mono-substituted compounds through condensation reactions. For instance, a related compound, 1-(pyridin-2-yl)ethylidene carbonohydrazide, is synthesized by condensing carbonohydrazide with 2-acetylpyridine. Subsequent reactions can lead to more complex derivatives, highlighting the versatility of these synthesis pathways (Seck et al., 2020).

Molecular Structure Analysis

The molecular structure of these compounds is typically elucidated using techniques like X-ray diffraction, NMR, and IR spectroscopy. Detailed structural analysis can reveal the configuration of atoms within the molecule and the spatial arrangement of various functional groups. For example, compound 2, as described by Seck et al. (2020), showcases a complex structure determined by single-crystal X-ray diffraction, illustrating the intricate molecular geometry of these compounds.

Chemical Reactions and Properties

Compounds in this category can undergo various chemical reactions, such as base-induced cyclization, which leads to the formation of azetidines and pyrrolidines. These reactions are often stereospecific and can result in the synthesis of structurally diverse derivatives with unique chemical properties (Medjahdi et al., 2009).

Scientific Research Applications

Cancer Research and Potential COVID-19 Applications

N'-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide (NPC) has shown promise in computational studies focusing on restoring the function of p53 cancer mutants, with potential applications against COVID-19. Das and Mukhopadhyay (2022) highlighted that NPC demonstrated significant binding affinity in molecular dynamics simulations, suggesting its potential for dual-binding sites which could be useful in treating cancer patients with COVID-19 (Das & Mukhopadhyay, 2022).

Structural Characterization and Antioxidant Activity

A study by Seck et al. (2020) involved the synthesis and characterization of NPC derivatives, focusing on their structural properties and potential antioxidant activities. This research provided insight into the molecular structure of these compounds, which could be valuable for further applications in various scientific fields (Seck et al., 2020).

Potential Antidepressant and Nootropic Agents

Research on Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, related to NPC, indicated their potential as antidepressant and nootropic agents. Thomas et al. (2016) found that these compounds exhibited antidepressant and nootropic activities in a dose-dependent manner, suggesting the potential of the 2-azetidinone skeleton as a CNS active agent (Thomas et al., 2016).

Antimicrobial and Antifungal Activities

In the field of antimicrobial and antifungal research, several studies have explored the applications of NPC and its derivatives. Rani and Reddy (2018) reported mild to moderate antimicrobial activity in derivatives of NPC, indicating its potential use in developing new antibiotics (Rani & Reddy, 2018).

Corrosion Inhibition

Das et al. (2017) investigated cadmium(II) Schiff base complexes, including derivatives of NPC, for their corrosion inhibition properties on mild steel. The study highlighted the potential application of these compounds in materials science and corrosion engineering (Das et al., 2017).

Mechanism of Action

Target of Action

NSC319726, also known as ZMC1, is a reactivator of the mutant p53R175 . The p53 protein is a tumor suppressor that regulates the cell cycle and hence functions as a guard against cancer . Mutations in p53, such as p53r175, can disrupt its function and contribute to the development of cancer .

Mode of Action

NSC319726 interacts with the mutant p53R175 protein and restores its wild-type structure and function . This restoration allows the mutant p53R175 protein to regain its tumor suppressor activity, leading to the inhibition of cell growth . NSC319726 achieves this by inducing a conformational change in the mutant p53R175 protein, enabling it to be recognized by the wild-type specific antibody .

Biochemical Pathways

NSC319726 affects several biochemical pathways. It binds to copper ions, inducing the generation of reactive oxygen species (ROS) and depletion of deoxyribosyl purines, resulting in cell-cycle arrest . NSC319726 also interferes with the oocyte meiosis pathway by targeting genes such as RPS6KA6, BCL6, FOXO3, CCNB1, and CDC20 .

Pharmacokinetics

It’s known that nsc319726 can inhibit the growth of fibroblasts expressing the p53r175 mutation at an ic50 value of 8nm , indicating its potent bioactivity

Result of Action

The primary result of NSC319726’s action is the inhibition of cell growth in cells expressing the mutant p53R175 . This is achieved through the induction of apoptosis, or programmed cell death . NSC319726 also causes architectural damage in the testis and epididymis, interferes with spermatogonia proliferation, meiosis initiation, sperm count, and sperm morphology, and disturbs androgen synthesis and blood-testis barrier integrity .

Action Environment

Environmental factors can influence the action of NSC319726. For instance, copper toxicity induced by NSC319726 was substantially inhibited by hypoxia, through a hypoxia-inducible-factor-1α-dependent pathway . Additionally, the compound’s effects on male reproduction were observed following a continuous exposure period of 5 weeks

properties

IUPAC Name

N-[(E)-1-pyridin-2-ylethylideneamino]azetidine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-9(10-5-2-3-6-12-10)13-14-11(16)15-7-4-8-15/h2-3,5-6H,4,7-8H2,1H3,(H,14,16)/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHBUMNIQRLHGO-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)N1CCC1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=S)N1CCC1)/C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71555-25-4
Record name NSC319726
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319726
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is NSC319726 and what is its mechanism of action?

A1: NSC319726 is a small molecule belonging to the thiosemicarbazone (TSC) class of metal ion chelators. It displays interesting biological activity against both cancer cells and some fungal pathogens. NSC319726 appears to have two main mechanisms of action:

  1. Zinc Metallochaperone Activity: NSC319726 can function as a zinc metallochaperone, restoring wild-type structure and function to certain mutant p53 proteins, particularly the common p53-R175H mutant. [, ] This mutant form of the p53 tumor suppressor protein is frequently found in cancer cells and is unable to bind zinc effectively, leading to misfolding and loss of its tumor-suppressing function. NSC319726 delivers zinc ions to the mutant p53 protein, facilitating proper folding and restoring its activity. [, ] This restored p53 activity can then trigger cell cycle arrest and apoptosis in cancer cells.
  2. Inhibition of Ribosome Biogenesis: Recent research suggests that NSC319726 also acts as a potent inhibitor of fungal ribosome biogenesis. [, ] It shows broad-spectrum antifungal activity, effectively inhibiting the growth of various Candida species, including drug-resistant strains like Candida auris. [, , ]

Q2: How effective is NSC319726 against Candida auris compared to existing antifungals?

A3: NSC319726 exhibits promising in vitro activity against a diverse collection of Candida auris isolates, including those resistant to current antifungal drugs. [] It achieves complete visual growth inhibition at low concentrations (MICs ranging from 0.125 to 0.25 mg/liter). [] While its effect appears primarily fungistatic in vitro, it demonstrates significant efficacy in treating C. auris infection in a Galleria mellonella (wax moth larvae) model. [] These findings highlight its potential as a novel antifungal therapy, particularly against drug-resistant strains.

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